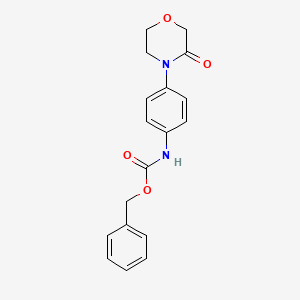
Methyl 16-phenylhexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 16-phenylhexadecanoate is an organic compound belonging to the class of esters It is characterized by a long carbon chain with a phenyl group attached to the 16th carbon and a methyl ester group at the terminal end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 16-phenylhexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of 16-phenylhexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 16-phenylhexadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Hydrolysis: 16-phenylhexadecanoic acid and methanol.
Reduction: 16-phenylhexadecanol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Methyl 16-phenylhexadecanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound can be used in studies of lipid metabolism and as a substrate in enzymatic reactions.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Wirkmechanismus
The mechanism of action of methyl 16-phenylhexadecanoate in biological systems involves its interaction with lipid membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol, which can then participate in further metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 16-methylheptadecanoate
- Methyl 16-bromohexadecanoate
- Methyl 16-phenylheptadecanoate
Uniqueness
Methyl 16-phenylhexadecanoate is unique due to the presence of the phenyl group at the 16th carbon, which imparts distinct chemical and physical properties compared to other long-chain esters. This structural feature can influence its reactivity and interactions in biological systems, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C23H38O2 |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
methyl 16-phenylhexadecanoate |
InChI |
InChI=1S/C23H38O2/c1-25-23(24)21-17-12-10-8-6-4-2-3-5-7-9-11-14-18-22-19-15-13-16-20-22/h13,15-16,19-20H,2-12,14,17-18,21H2,1H3 |
InChI-Schlüssel |
SANIPIXIVJELPX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCCCCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


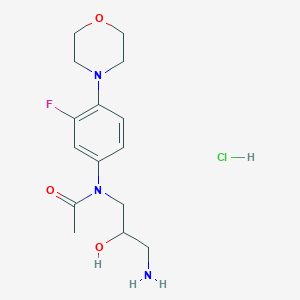


![2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol](/img/structure/B12326992.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol](/img/structure/B12326998.png)

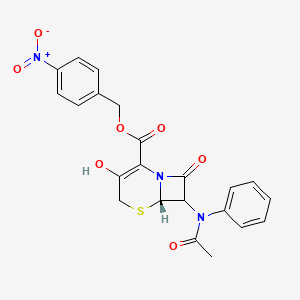
![1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327022.png)
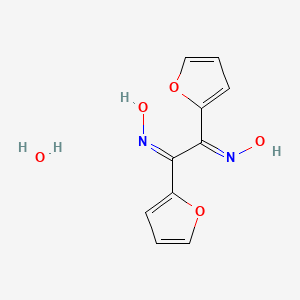
![Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate](/img/structure/B12327039.png)

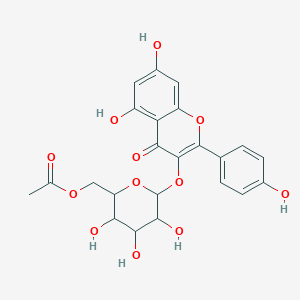
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid](/img/structure/B12327062.png)
